N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1006464-87-4) is a pyrazole-derived amine with the molecular formula C₁₂H₁₄FN₃ and a molecular weight of 219.3 g/mol . Structurally, it features a fluorobenzyl group attached to the 4-amino position of a 1-methylpyrazole ring. Its synthesis typically involves coupling reactions under basic conditions, though yields may vary depending on the protocol .
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
ZAJZPRZPJWJCOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits significant biological activity, primarily attributed to its structural features that allow it to interact with various biological targets. Some of the key applications include:
Anti-inflammatory Properties
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for developing anti-inflammatory drugs .
Anticancer Activity
Recent studies have indicated that this pyrazole derivative may possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, with significant growth inhibition percentages reported in studies involving different cancer types. For instance, compounds structurally related to this compound demonstrated promising results against human cancer cell lines such as OVCAR-8 and NCI-H40 .
Case Study 1: Inhibition of Cancer Cell Growth
A study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The compound exhibited notable growth inhibition in multiple cancer cell lines, suggesting its potential as an anticancer agent. The study utilized both experimental and computational methods to assess the efficacy and mechanism of action .
Case Study 2: Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated that the compound could effectively bind to sites on proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Amines
Substituent Variations and Electronic Effects
The table below highlights key structural differences and similarities between the target compound and related pyrazole amines:
- However, the nitro group in the compound from introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to fluorine-substituted analogs .
Structural and Crystallographic Data
Crystallographic studies reveal distinct packing behaviors:
- Hydrogen bonding involving the amine group is critical for lattice stability .
- In contrast, 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine (CAS 1179359-70-6) forms more compact crystals due to the chloro substituent’s bulk .
Physicochemical Properties
Biological Activity
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS No. 1519369-94-8) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 191.20 g/mol
- Structural Characteristics : The presence of the fluorophenyl group is significant for its biological activity, influencing binding affinity and selectivity towards various biological targets.
The biological activity of this compound can be attributed to its interaction with key signaling pathways involved in inflammation and cancer proliferation:
- Inhibition of Kinases : Similar compounds have been shown to inhibit mitogen-activated protein kinases (MAPKs), which are critical in inflammatory responses and cancer progression .
- Cytotoxicity Against Cancer Cells : Studies indicate that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .
Anticancer Activity
The following table summarizes the anticancer activity of this compound against different cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 38.44 | Induction of apoptosis |
| HepG2 (liver) | 54.25 | Cell cycle arrest |
| A549 (lung) | 26.00 | Inhibition of proliferation |
Data compiled from various studies on similar pyrazole compounds .
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory properties:
| Assay Type | Result | Reference |
|---|---|---|
| TNF- Release Inhibition | Significant reduction observed | |
| LPS-induced Inflammation | Effective at reducing inflammation markers |
Case Studies
- Case Study on Cytotoxicity : A study investigated the effects of pyrazole derivatives, including this compound, on HeLa cells. The compound exhibited an IC value of 38.44 µM, indicating significant cytotoxicity compared to control groups .
- Anti-inflammatory Mechanism : In a model of LPS-induced inflammation, the compound reduced TNF- levels significantly, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
